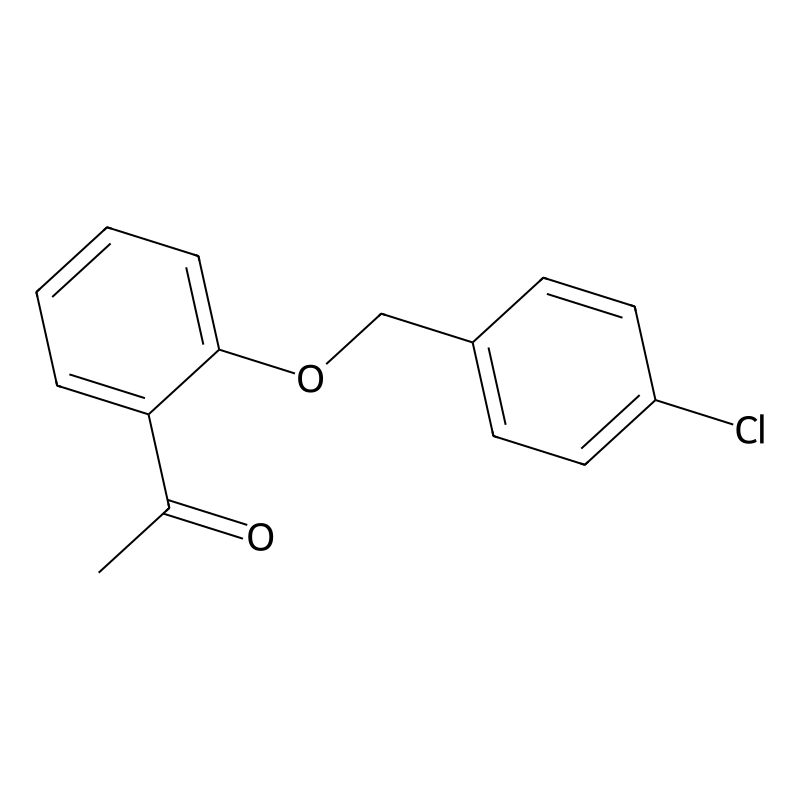

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been synthesized and tested for these activities, with some showing promising results .

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone is a chemical compound with the molecular formula C₁₅H₁₃ClO₂. This compound features a phenyl group substituted with a chlorobenzyl ether, making it structurally significant in various chemical applications. The compound is characterized by its unique functional groups, which contribute to its reactivity and biological activity.

The structure includes an ethanone moiety, which is essential for its chemical behavior, particularly in reactions involving nucleophiles or electrophiles. The presence of the chlorine atom enhances the electron-withdrawing properties of the compound, influencing its stability and reactivity in different environments .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Reduction Reactions: The ketone functional group can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related structures.

The compound's reactivity is influenced by the electron-withdrawing nature of the chlorine substituent, which stabilizes the transition states during these reactions .

Research indicates that 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, its structural characteristics suggest possible applications in pharmacology, particularly as a precursor for synthesizing biologically active compounds.

The compound's unique structure allows it to interact with biological targets, potentially leading to therapeutic applications in treating infections or other diseases .

The synthesis of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone can be achieved through several methods:

- Etherification Reaction: This involves reacting 4-chlorobenzyl alcohol with phenol derivatives in the presence of acid catalysts to form the ether linkage.

- Acylation: The resulting ether can then be acylated using acetyl chloride or acetic anhydride to introduce the ethanone group.

- One-Pot Synthesis: Recent studies have explored one-pot synthesis methods that combine multiple steps into a single reaction sequence, enhancing efficiency and yield .

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone has diverse applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

- Agriculture: The compound may be utilized in developing pesticides due to its biological activity against microorganisms.

- Material Science: Its unique properties make it suitable for use in developing new materials or coatings.

The versatility of this compound underscores its importance in both industrial and research settings .

Interaction studies involving 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone have focused on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its antimicrobial activity have revealed how it interacts with bacterial cell membranes, leading to cell lysis or growth inhibition.

Additionally, studies on its interactions with enzymes indicate potential pathways for metabolic transformation, which could influence toxicity and efficacy profiles .

Several compounds share structural similarities with 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(4-Chlorobenzyl)ethanone | Contains a chlorobenzyl group | Simple ketone structure |

| 1-(2-Chloro-6-fluorobenzyl)oxyphenyl ethanone | Fluorine substitution on benzene | Enhanced electronic properties |

| 1-(4-Methylbenzyl)oxyphenyl ethanone | Methyl substitution instead of chlorine | Different electronic effects |

| 1-(3-Hydroxyphenyl)ethanone | Hydroxyl group instead of ether | Increased polarity and hydrogen bonding |

The uniqueness of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone lies in its specific combination of chlorinated and ether functionalities, which enhance its reactivity and biological activity compared to other similar compounds .